5-bromo-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide
Description
The compound 5-bromo-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is a heterocyclic molecule featuring a furan-2-carboxamide core linked to a 1,2,4-oxadiazole ring substituted with a 1-methylpyrazole group. Its structure combines electron-deficient (bromofuran) and electron-rich (pyrazole) moieties, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5O3/c1-18-6-7(4-15-18)11-16-10(21-17-11)5-14-12(19)8-2-3-9(13)20-8/h2-4,6H,5H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWHSMXGVKXAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors. These targets play crucial roles in numerous biological processes, including inflammation, tumor growth, diabetes, allergies, and various infectious diseases.
Mode of Action
It is known that compounds with similar structures can interact with their targets in various ways, leading to changes in the targets’ functions. For instance, some compounds can inhibit the activity of enzymes, while others can bind to receptors and modulate their signaling.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways. These pathways can lead to a wide range of downstream effects, including the regulation of inflammation, cell growth, and metabolic processes.
Result of Action
Compounds with similar structures have been found to exert various effects at the molecular and cellular levels. These effects can include the inhibition of enzyme activity, the modulation of receptor signaling, and the alteration of cellular processes such as inflammation and cell growth.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
- The 1-methylpyrazole substituent could improve metabolic stability relative to unsubstituted pyrazoles.
- Molecular Weight : The target compound (estimated ~375 Da) is lighter than BG16329 (426 Da), likely due to the absence of a pyrazine ring .
- Thermal Stability : Analogs like 3a and 3b exhibit melting points >130°C, suggesting that the target compound may also demonstrate high thermal stability .
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